Product packaging for trans-beta-Methylstyrene(Cat. No.:CAS No. 873-66-5)

trans-beta-Methylstyrene

Cat. No.: B116673
CAS No.: 873-66-5
M. Wt: 118.18 g/mol
InChI Key: QROGIFZRVHSFLM-QHHAFSJGSA-N
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Description

Historical Context and Evolution of Academic Inquiry

The scientific journey of trans-beta-methylstyrene (B116674) began with early investigations into the synthesis and reactivity of styrene (B11656) derivatives. Initial methods for its preparation included the dehydrogenation of cumene (B47948) (isopropylbenzene) and the alkylation of benzene (B151609) with propylene (B89431). smolecule.com Early academic interest was primarily focused on understanding its fundamental chemical behavior, such as its oxidation reactions. For instance, studies in the 1980s documented its use in electrochemical epoxidation with nickel catalysts. smolecule.com

Over the years, the focus of research has evolved. The compound became a useful model in educational settings for demonstrating reactions like peracid-mediated epoxidation. smolecule.com More recently, advancements in catalysis have opened new avenues for its application, particularly in stereoselective synthesis. The development of biocatalytic methods, such as using enzymes for the synthesis of chiral epoxides and diols, highlights the ongoing expansion of its research landscape. smolecule.com

Significance in Advanced Organic Chemistry and Material Science

This compound serves as a valuable monomer in the creation of various polymers and copolymers. Its incorporation into polymer chains can lead to materials with improved mechanical properties and thermal stability. smolecule.com The trans configuration of the methyl group lends greater stability to the molecule compared to its cis counterpart, making it less susceptible to spontaneous polymerization under certain conditions. smolecule.com

In the realm of advanced organic chemistry, this compound is a key substrate in a variety of synthetic transformations. It is utilized in epoxidation reactions, which are fundamental for producing epoxide intermediates that are versatile building blocks for other organic molecules. smolecule.comsigmaaldrich.comsigmaaldrich.com For example, it has been used in the preparation of exo-chromans through an oxa-Povarov reaction. sigmaaldrich.comsigmaaldrich.com Furthermore, recent research has explored its use in iodine-catalyzed stereospecific anti-diamination reactions. orgsyn.orgorganicdivision.org

The cationic polymerization of this compound and its derivatives, such as trans-anethole (trans-4-methoxy-β-methylstyrene), has also been a subject of significant academic inquiry. nii.ac.jpresearchgate.net These studies aim to control the polymerization process to create polymers with specific properties and stereostructures. nii.ac.jpresearchgate.net

Comparative Analysis with Related Styrene Derivatives in Research Contexts

To fully appreciate the unique characteristics of this compound, it is essential to compare it with other styrene derivatives.

Physical and Chemical Properties:

Compound NameChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
StyreneC8H8104.15145.20.906 (at 20°C)
This compoundC9H10118.181750.911
alpha-Methylstyrene (B127712)C9H10118.181650.906
cis-beta-MethylstyreneC9H10118.18167-1680.912

Sources: sigmaaldrich.comsigmaaldrich.commdpi.comnih.govimamu.edu.saecetoc.orgcedre.frnih.govnist.gov

Reactivity and Polymerization:

In terms of reactivity, the position and configuration of the methyl group play a crucial role.

Styrene: As the parent compound, styrene is highly reactive and readily undergoes polymerization. mdpi.com

alpha-Methylstyrene: The methyl group at the alpha position provides some steric hindrance, which can affect its polymerization behavior. akjournals.comnih.gov Studies have shown that the thermal polymerization mechanisms of alpha-methylstyrene and this compound differ. akjournals.combohrium.comakjournals.com

cis-beta-Methylstyrene: The cis configuration leads to greater steric strain compared to the trans isomer, making it more prone to polymerization. smolecule.com In some reactions, such as hydrogenation, the cis-isomer has been observed to react faster than the trans-isomer. d-nb.info

This compound: The trans configuration imparts greater stability. smolecule.com Calorimetric studies have evaluated the thermokinetics of polymerization for styrene, alpha-methylstyrene, and this compound, highlighting their distinct exothermic behaviors. sigmaaldrich.combohrium.comnih.gov Research on the cationic copolymerization of trans- and cis-β-methylstyrene has shown that the trans isomer can be more reactive than the cis isomer towards a styrene carbonium ion. researchgate.net However, in other copolymerization systems, little difference in reactivity was observed. researchgate.net

The oxidation of these derivatives also shows interesting differences. Studies on their oxidation with lead tetra-acetate revealed that while all undergo both homolytic and heterolytic reactions, the relative importance of these pathways varies. rsc.org For alpha-methylstyrene, the heterolytic pathway is significantly faster than for styrene, whereas for the β-methylstyrenes, both reaction types are slower. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10<br>C6H5CH=CH-CH3<br>C9H10 B116673 trans-beta-Methylstyrene CAS No. 873-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-prop-1-enyl]benzene
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InChI

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2+
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InChI Key

QROGIFZRVHSFLM-QHHAFSJGSA-N
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Canonical SMILES

CC=CC1=CC=CC=C1
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Isomeric SMILES

C/C=C/C1=CC=CC=C1
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DSSTOX Substance ID

DTXSID2060919, DTXSID101026543
Record name Propenylbenzene
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Molecular Weight

118.18 g/mol
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Physical Description

Clear faintly yellow liquid; Stabilized with 0.01% butylated hydroxytoluene; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID.
Record name beta-Methyl styrene
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Boiling Point

175.5 °C, 175 °C
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Flash Point

52 °C
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Solubility

Sol in acetone, benzene, ether, ethanol, Solubility in water, g/100ml at 25 °C: 0.014 (very poor)
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Density

0.9019 @ 25 °C, Relative density (water = 1): 0.911
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

0.97 [mmHg], Vapor pressure, kPa at 25 °C: 0.15
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CAS No.

873-66-5, 637-50-3
Record name trans-β-Methylstyrene
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Melting Point

-27.3 °C, -29 °C
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Synthetic Methodologies and Mechanistic Investigations

Dehydrogenation Pathways for trans-beta-Methylstyrene (B116674) Synthesis

Dehydrogenation of alkylbenzenes presents a direct route to the formation of styrenic compounds. In the context of this compound, the dehydrogenation of cumene (B47948) (isopropylbenzene) is a relevant pathway. This process typically involves passing cumene vapor over a heated catalyst bed. While the primary industrial application of cumene dehydrogenation is the production of α-methylstyrene, the reaction conditions can be tailored to influence the formation of β-methylstyrene isomers. researchgate.net Catalytic systems often employ metal oxides, such as those containing iron, zinc, or magnesium, at elevated temperatures, generally between 500°C and 800°C. orgsyn.org The mechanism proceeds through the cleavage of C-H bonds on the isopropyl side chain, leading to the formation of a double bond. The selectivity towards the β-isomer over the α-isomer is a key challenge in this synthetic approach.

Another potential dehydrogenation route involves the demethanation of n-propylbenzene. This process, carried out in the presence of a demethanating catalyst, can yield styrene (B11656) through the removal of a methyl group and subsequent dehydrogenation. orgsyn.org The choice of catalyst is crucial in directing the reaction towards demethanation rather than simple dehydrogenation to propylbenzene (B89791) isomers.

PrecursorCatalystTemperature (°C)Primary Product(s)
Cumene (Isopropylbenzene)Mixed metal oxides (e.g., MgO, CaCl2, Zn)550-650α-Methylstyrene, Styrene, beta-Methylstyrene researchgate.net
n-PropylbenzeneDemethanating catalysts (e.g., Fe2O3, ZnO, MgO)500-800Styrene, beta-Methylstyrene orgsyn.org

Isomerization-Based Synthetic Routes

Isomerization of allylbenzene (B44316) provides a highly efficient and stereoselective method for the synthesis of this compound. wikipedia.org Allylbenzene, which possesses a terminal double bond, can be converted to the thermodynamically more stable internal alkene, beta-methylstyrene. The trans isomer is generally the major product due to its greater steric stability compared to the cis isomer. sciencemadness.org

The isomerization of allylbenzene to beta-methylstyrene can be effectively catalyzed by various transition metal complexes, with palladium-based catalysts being particularly prominent. publish.csiro.au Palladium(II) chloride in acetic acid has been shown to rapidly isomerize allylbenzene, yielding predominantly this compound. publish.csiro.au More recent protocols have utilized palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) in combination with p-toluenesulfonic acid (TsOH·H₂O) in dichloromethane (B109758) at room temperature. epa.gov This system has demonstrated broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring, with yields of beta-methylstyrene products ranging from 65% to 90%. epa.gov

The proposed mechanism for the palladium-catalyzed isomerization involves the formation of a palladium-hydride (Pd-H) species as the active catalyst. publish.csiro.auchemrxiv.org The reaction proceeds through a series of steps involving the coordination of the allylbenzene to the palladium center, followed by migratory insertion of the double bond into the Pd-H bond. Subsequent β-hydride elimination from the resulting alkyl-palladium intermediate can occur from two different positions, leading to the formation of either the cis or trans isomer of beta-methylstyrene.

The stereochemical outcome of the isomerization of allylbenzene is largely governed by thermodynamic control. d-nb.info The trans isomer of beta-methylstyrene is sterically more favorable than the cis isomer, and thus, the equilibrium of the reaction lies heavily towards the formation of the trans product. sciencemadness.org Studies have shown that the equilibrium composition at 313 K is approximately 97% this compound and 3% cis-beta-methylstyrene. d-nb.info

Mechanistic investigations using deuterium (B1214612) labeling have provided further insight into the stereochemical course of the reaction. The formation of a hydrido-π-allyl intermediate is a key feature of the mechanism, and the subsequent reductive elimination step determines the final stereochemistry of the product. publish.csiro.au The selection of the catalyst and reaction conditions can influence the stereoselectivity. For instance, in some catalytic systems, the isomerization is essentially irreversible, leading to the almost exclusive formation of the trans isomer.

Alkylation Strategies for this compound Formation

Alkylation reactions represent another synthetic avenue towards the carbon skeleton of this compound. These methods typically involve the formation of a new carbon-carbon bond on an aromatic ring.

The direct alkylation of styrene at the β-position with methyl halides to form this compound is not a commonly reported or straightforward synthetic transformation. Such a reaction would likely face challenges with regioselectivity and competing side reactions, such as polymerization of the styrene starting material. The literature does not provide significant evidence for this specific pathway being a viable synthetic route.

A more plausible approach to the carbon framework of beta-methylstyrene through alkylation involves the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431) or propylene derivatives. nih.govrsc.org This reaction, typically catalyzed by Lewis acids such as aluminum chloride or solid acid catalysts like zeolites, introduces a propyl group onto the benzene ring to form cumene. mt.comwikipedia.org Subsequent dehydrogenation of cumene, as discussed in section 2.1, can then lead to the formation of beta-methylstyrene. researchgate.net

The mechanism of Friedel-Crafts alkylation involves the generation of a carbocation electrophile from the alkylating agent, which then attacks the electron-rich benzene ring. libretexts.org In the case of propylene, the isopropyl carbocation is formed, leading to the production of cumene. nih.gov

Another related catalytic approach is the side-chain alkylation of toluene (B28343) with methanol. rsc.orgrsc.org While this reaction is primarily aimed at the synthesis of styrene and ethylbenzene, it demonstrates the feasibility of forming C-C bonds on the side chain of an alkylbenzene, a concept that could be conceptually extended to the synthesis of more substituted styrenes.

Alkylation StrategyReactantsCatalystKey Intermediate/Product
Friedel-Crafts AlkylationBenzene, PropyleneLewis Acids (e.g., AlCl₃), ZeolitesCumene nih.govrsc.org
Side-Chain AlkylationToluene, MethanolBasic ZeolitesStyrene, Ethylbenzene rsc.orgrsc.org

Advanced Reaction Mechanisms and Reactivity Studies

Polymerization Dynamics and Thermodynamics

The polymerization of trans-beta-methylstyrene (B116674) (TBMS) is a subject of detailed study, particularly concerning its thermal and anionic polymerization behaviors. Understanding the kinetics, mechanisms, and thermodynamics of these processes is crucial for controlling the synthesis of materials derived from this monomer.

The thermal polymerization of this compound involves complex initiation and propagation steps, beginning with dimerization and leading to the formation of various oligomers. epa.govakjournals.com This process is distinct from other styrene (B11656) derivatives like α-methylstyrene (AMS) in its specific reaction pathways. epa.govakjournals.com

Studies comparing the thermal behavior of this compound and α-methylstyrene have shown that they initiate polymerization through different dimerization mechanisms. epa.govakjournals.com While AMS performs dimerization via its benzene (B151609) ring, this compound undergoes dimerization through its ethylene (B1197577) double bond. epa.govakjournals.com This initial dimerization is a key step in forming the propagating chain for further polymerization. The reaction occurs within a temperature range of 50–170°C. epa.govakjournals.comakjournals.com This pathway highlights a fundamental difference in reactivity between styrene derivatives, governed by the position of the methyl group.

The thermokinetics of this compound polymerization have been evaluated using calorimetric techniques such as Differential Scanning Calorimetry (DSC) and Thermal Activity Monitor (TAM). nih.govresearchgate.net These methods provide crucial data on the exothermic nature of the polymerization reaction. nih.govresearchgate.net

DSC analysis under dynamic conditions shows that the initial dimerization of TBMS has a distinct exothermic peak. akjournals.com The heat of reaction (ΔH) associated with this dimerization has been measured to be 42.60 J/g. akjournals.com Further studies using both dynamic scanning and isothermal ageing tests help in calculating key thermokinetic parameters, which are essential for assessing the thermal hazards associated with the monomer, especially at higher temperatures. nih.govresearchgate.net

Below is a table summarizing the calorimetric data for the initial dimerization peak of this compound as determined by DSC. akjournals.com

ParameterValueUnit
Temperature Range50 - 170°C
Reaction Heat (ΔH)42.60J/g

The anionic polymerization of this compound has been investigated, revealing significant solvent effects on the reaction outcome. When conducted in hydrocarbon solvents with n-butyllithium as an initiator, the monomer is consumed, but no methanol-insoluble polymer is produced. oup.com

In contrast, polymerization in tetrahydrofuran (B95107) (THF) proceeds rapidly and yields a methanol-insoluble polymer, indicating the formation of a high molecular weight product through the normal addition polymerization of the C=C double bond. oup.com However, the degree of polymerization of the resulting poly(this compound) is relatively low. This outcome is attributed to a chain transfer reaction involving the active hydrogen of the methyl group in the monomer. oup.com Electronic spectra of the reaction mixtures confirm this chain transfer process. Furthermore, at elevated temperatures, the polymer anion can convert into inactive anions, limiting the final polymer chain length. oup.com

The properties of polymeric materials are intrinsically linked to their molecular structure. mdpi.com For polymers derived from this compound, key structural characteristics determined during polymerization, such as molecular weight, chain configuration, and the presence of different monomeric units in copolymers, will dictate the material's final physical, mechanical, and thermal properties. uomustansiriyah.edu.iqcollectionscanada.gc.ca

The chain transfer reactions observed during the anionic polymerization of this compound lead to a relatively low degree of polymerization. oup.com This lower molecular weight would generally result in a material with lower tensile strength and a lower glass transition temperature (Tg) compared to a higher molecular weight equivalent. uomustansiriyah.edu.iq The Tg is a critical parameter that defines the upper use temperature for amorphous polymers. uomustansiriyah.edu.iq

The structure of the this compound monomer, with its methyl group on the beta-carbon of the vinyl group, influences the stereochemistry and flexibility of the resulting polymer chain. This, in turn, affects the polymer's ability to crystallize. uomustansiriyah.edu.iq Polymers with regular, ordered structures tend to be crystalline, which generally imparts higher strength and thermal stability. uomustansiriyah.edu.iq The specific tacticity of poly(this compound) would be a crucial factor in determining its potential for crystallization and, consequently, its mechanical properties. collectionscanada.gc.ca When copolymerized with other monomers, the sequence and composition of the monomeric units along the polymer chain would further modify these structure-property relationships. collectionscanada.gc.ca

Thermal Polymerization Mechanisms of this compound

Oxidation Reactions and Epoxide Chemistry

The double bond in this compound is a site of high reactivity, making it susceptible to various oxidation reactions. These reactions, particularly ozonolysis and epoxidation, are fundamental in synthetic chemistry for transforming the alkene into valuable oxygenated products.

Ozonolysis Mechanisms and Byproduct Generation

Ozonolysis is a powerful organic reaction that cleaves the unsaturated carbon-carbon double bond of this compound using ozone. The specific products formed depend on the work-up conditions following the initial reaction with ozone. wikipedia.orgmasterorganicchemistry.com The generally accepted mechanism, first proposed by Rudolf Criegee, involves a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (a molozonide). wikipedia.orgorganic-chemistry.org This intermediate rapidly rearranges into a carbonyl oxide (Criegee intermediate) and a carbonyl compound. organic-chemistry.org These two species then recombine in another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a trioxolane). wikipedia.org Subsequent work-up cleaves this ozonide to yield the final products.

The cleavage of the double bond in this compound by ozone results in the formation of two primary carbonyl compounds: benzaldehyde (B42025) and acetaldehyde. cdnsciencepub.com

Reductive Work-up : When the ozonide intermediate is treated with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc, the reaction yields aldehydes or ketones. masterorganicchemistry.com In the case of this compound, this process yields benzaldehyde and acetaldehyde.

Oxidative Work-up : If an oxidizing agent like hydrogen peroxide (H₂O₂) is used during the work-up, any aldehydes initially formed are further oxidized to their corresponding carboxylic acids. masterorganicchemistry.com Therefore, an oxidative work-up of the ozonolysis reaction of this compound produces benzoic acid and acetic acid.

The ozonolysis of alkenes is known to generate hydroxyl radicals (OH), a highly reactive intermediate species. nih.govwitpress.comcapes.gov.br While the exact yield can vary depending on the specific alkene and reaction conditions, the formation of OH radicals is a significant aspect of the reaction mechanism. bohrium.com One proposed pathway for this formation involves the decomposition of a hydrotrioxide intermediate, which can be formed from the Criegee intermediate in the presence of protic solvents. researchgate.net Another route suggests that a protonated ozonide radical can decompose directly into molecular oxygen and a hydroxyl radical. researchgate.net The generation of these radicals can lead to side reactions and the formation of a wider array of byproducts than predicted by the primary Criegee mechanism alone.

Epoxidation Pathways and Stereoselectivity

Epoxidation is a reaction that converts the carbon-carbon double bond of this compound into a three-membered ring containing an oxygen atom, known as an epoxide. This transformation is of great importance in organic synthesis.

A variety of metal complexes have been developed to catalyze the epoxidation of this compound, often with a focus on achieving high selectivity and efficiency.

Manganese (Mn) Complexes : Chiral Manganese(III)-salen complexes, such as the Jacobsen catalyst, are highly effective for the asymmetric epoxidation of this compound. uoa.grnih.gov Studies comparing homogeneous and immobilized (heterogeneous) Mn(salen) catalysts show that the rigidity of the linkage used for immobilization is a key factor in maintaining high enantioselectivity. uoa.grnih.gov A rigid linkage can result in catalytic performance comparable to the homogeneous system, whereas a flexible linkage may lead to lower selectivity. nih.gov

Catalyst SystemOxidantSelectivity to Epoxide (%)trans-Epoxide ee (%)Reference
Homogeneous Jacobsen CatalystNaClO92.560.1 uoa.gr
Immobilized Mn(salen) (Rigid Linkage)NaClO91.359.8 uoa.gr
Immobilized Mn(salen) (Flexible Linkage)NaClO65.234.2 uoa.gr

Molybdenum (Mo) Catalysts : Molybdenum-based catalysts have demonstrated high selectivity (≥99%) for the epoxidation of β-methylstyrene. mdpi.com Supported molybdenum catalysts, such as those on functional polyimides, are noted for their high activity, stability, and recyclability, making them suitable for industrial applications. mdpi.comkaist.ac.kr

Iron (Fe) Catalysts : Iron complexes with aminopyridine ligands have been shown to be efficient catalysts for the epoxidation of alkenes. acs.org Mechanistic studies on the epoxidation of styrene derivatives with iron catalysts suggest that different active species and mechanisms may be at play depending on the oxidant used (e.g., hydrogen peroxide, organic hydroperoxides, or peracids). acs.org The development of iron catalysts for the asymmetric epoxidation of specific substrates like β,β-disubstituted enones has also been reported. nih.gov

Nickel (Ni) Catalysts : Nickel(II) complexes have been utilized in the epoxidation of this compound. sigmaaldrich.com For the related substrate styrene, a nickel(II)dibenzotetramethyltetraaza mdpi.comannulene complex immobilized on a support showed instantaneous and quantitative conversion using m-chloroperoxybenzoic acid (m-CPBA) as the oxidant. nih.gov The proposed mechanism involves the formation of a high-valent Ni(IV)-Oxo intermediate that transfers its oxygen atom to the alkene's double bond. nih.gov

Ruthenium (Ru) Catalysts : Ruthenium complexes have also been explored for epoxidation reactions. researchgate.net Computational studies on related systems have investigated the reaction pathways and the origins of stereoselectivity in these transformations. researchgate.net

Electrochemical methods offer an alternative pathway for the epoxidation of this compound, avoiding the need for conventional chemical oxidants. Research has shown that the choice of anode material is critical for the success of this reaction.

In a system using a manganese salen complex as a catalyst in a biphasic solution of dichloromethane (B109758) and aqueous sodium carbonate, a boron-doped diamond (BDD) anode provided the best performance. researchgate.netmdpi.com Electrolysis at -5 °C with an applied voltage of 2.50 V resulted in an 18.5% yield of the corresponding epoxide. researchgate.netmdpi.com Other anode materials were significantly less effective under similar conditions. researchgate.net

Anode MaterialEpoxide Yield (%)Reference
Boron-Doped Diamond (BDD)18.5 researchgate.net
Glassy Carbon< 2.2 researchgate.net
Graphite< 2.2 researchgate.net
Platinum< 2.2 researchgate.net

The mechanism is believed to involve the electrochemical oxidation of carbonate ions to produce percarbonate, which then acts as the oxygen-transfer agent to the alkene, mediated by the manganese catalyst. mdpi.com

Isomerization Mechanisms and Stereochemical Control

The isomerization between cis- and trans-β-methylstyrene can be facilitated through radical cation intermediates in a process known as hole-catalyzed rotation. This mechanism is relevant in reactions initiated by one-electron oxidants. rsc.org In such reactions, an alkene is oxidized to a radical cation, which can then undergo further reactions, including isomerization. rsc.org

In the context of the heterodimerization of trans-anethole and β-methylstyrene, the interconversion between reaction pathways involving trans- and cis-β-methylstyrene occurs via rotation about the C1-C2 bond in a radical cationic intermediate. rsc.org The feasibility of this rotation is dependent on the relative energy barriers of competing reaction pathways.

For example, in the reaction between the radical cation of trans-anethole and trans-β-methylstyrene, the radical cationic intermediate formed after the initial C-C bond formation has two potential fates: direct second C-C bond formation to form the cyclobutane (B1203170) product, or rotation around the C1-C2 bond to isomerize to the intermediate that would be formed from cis-β-methylstyrene. rsc.org Density functional theory (DFT) calculations have shown that the activation barrier for the second C-C bond formation is significantly lower than the rotational barrier. rsc.org This kinetic preference for cyclization over rotation means that the stereochemistry of the starting alkene is largely retained in the product under these conditions. rsc.org

Palladium(II) complexes are effective catalysts for the E/Z (or trans/cis) isomerization of alkenes, a process that has been known for over half a century. englelab.com While several mechanisms have been proposed for this transformation, recent studies on unactivated alkenes have provided evidence for a monometallic nucleopalladation pathway. englelab.comnih.govnih.gov

The monometallic nucleopalladation mechanism for Pd(II)-catalyzed E/Z isomerization involves several key steps. Kinetic analysis suggests a general picture where the Z-alkene (or cis-alkene) first coordinates to the palladium catalyst while retaining its configuration. nih.govsemanticscholar.org This initial complex then undergoes the isomerization to a palladium-alkene complex with the E- (or trans-) configuration. nih.govsemanticscholar.org Finally, the palladium catalyst dissociates from the alkene to release the more stable E-isomer. nih.govsemanticscholar.org

Deuterium-labeling experiments and DFT calculations have provided further insight into the elementary steps of this process, supporting an anti-nucleopalladation/β-elimination pathway. nih.gov This proposed mechanism differs from previously suggested binuclear addition/elimination mechanisms, particularly for the isomerization of β-methylstyrene catalyzed by certain palladium complexes. nih.gov The observation of first-order kinetics with respect to the palladium concentration in some systems supports the monometallic pathway. nih.gov

Four main mechanistic candidates are generally considered for alkene E/Z isomerization under these conditions:

Pd-H insertion/β-H elimination

π-allylpalladium(II) formation

Nucleometallation/β-elimination

π-Lewis acid activation to form a carbocation nih.gov

For unactivated olefins with a directing group, the data collectively points towards the monometallic nucleopalladation mechanism. nih.govnih.gov

Ruthenium(II) Complex Catalysis in Isomerization

Ruthenium(II) complexes have been shown to be effective catalysts for the isomerization of alkenes. In the case of β-methylstyrene isomers, dichlorotris(triphenylphosphine)ruthenium(II) catalyzes the isomerization of cis-β-methylstyrene to its trans counterpart. oup.com Research indicates that under these catalytic conditions, the trans-isomer is the thermodynamically favored product, and it does not isomerize back to the cis form. oup.com Further studies on the isomerization of propenylbenzene isomers over a Pt/alumina catalyst at 313 K show the equilibrium composition to be approximately 97% trans-β-methylstyrene, 3% cis-β-methylstyrene, and less than 0.1% allylbenzene (B44316), confirming the higher stability of the trans isomer. d-nb.info

Functionalization and Derivatization Reactions

Catalytic Hydrogenation Protocols

The catalytic hydrogenation of this compound to phenylpropane has been investigated using a 1% Pt/alumina catalyst in the liquid phase at 313 K and 1 barg of hydrogen pressure. d-nb.info When reacted individually, this compound exhibits a slower hydrogenation rate compared to its isomers, cis-β-methylstyrene and allylbenzene. The relative rates of hydrogenation were found to be in the ratio of 57:19:1 for cis-β-methylstyrene, allylbenzene, and this compound, respectively. d-nb.info Despite the difference in rates, all isomers show high selectivity towards the formation of phenylpropane. d-nb.info

While the provided study focuses on a platinum catalyst, research into transfer hydrogenation of styrene using alkali-metal magnesiates in the presence of 1,4-cyclohexadiene (B1204751) as a hydrogen source has been explored through computational studies. researchgate.net These studies highlight the synergistic effects between the different metal centers in promoting the hydrogenation process. researchgate.net

Halogenation Reactions (e.g., regioselective monofluorination)

A mild and regioselective monofluorination of this compound has been successfully achieved. researchgate.net This reaction utilizes a combination of a catalytic amount of RuCl₃ and a stoichiometric amount of N-Fluorobenzenesulfonimide (NFSI) as the fluorine source. researchgate.net The reaction proceeds smoothly for various di- and trisubstituted styrenes. researchgate.net

A survey of different catalysts for the fluorination of this compound revealed the efficacy of RuCl₃. The results of this catalyst survey are summarized in the table below.

EntryCatalyst (10 mol%)SolventYield (%)
1RuCl₃DCE71
2Ru(PPh₃)₃Cl₂DCE35
3RuO₂DCE20
4Pd(OAc)₂DCE0
5PdCl₂DCE0
6AuClDCE0
7AuCl₃DCE0
8PtCl₂DCE0
9IrCl₃DCE0
10RhCl₃DCE0
11FeCl₃DCE0
12Cu(OTf)₂DCE0
13AgOTfDCE0

Table adapted from a catalyst survey for the fluorination of this compound. researchgate.net

Cycloaddition Reactions (e.g., Oxa-Povarov reaction for chroman synthesis)

This compound serves as a reactant in the Oxa-Povarov reaction, which is an analogue of the well-known Povarov reaction, for the synthesis of 3,4-dihydrobenzopyrans (chromans). sigmaaldrich.com This reaction involves a formal inverse electron demand [4+2] cycloaddition. The reaction proceeds between an in situ-generated cationic aryl 2-oxadiene oxocarbenium ion and an alkene, in this case, this compound. sigmaaldrich.com

The general mechanism of the Povarov reaction involves the activation of an imine by a Lewis acid, making it susceptible to electrophilic addition by an electron-rich alkene. jst.org.in In the Oxa-Povarov variant, an oxygen-containing dienophile precursor is used, leading to the formation of the oxygen-containing chroman ring system.

Reactions with Arenesulfonyl Chlorides

The reaction of arenesulfonyl chlorides with trans-β-methylstyrene has been studied in the presence of a catalytic amount of dichlorotris(triphenylphosphine)ruthenium(II) and triethylamine. oup.com This reaction proceeds smoothly to yield (E)-2-arylsulfonyl-1-phenylpropene as the sole product. oup.com A key observation in this study was that while the cis-isomer of β-methylstyrene isomerized to the trans form during the reaction, the trans-β-methylstyrene did not isomerize to the cis form. oup.com

Separately, the solvolysis of trans-β-styrenesulfonyl chloride has been investigated in various solvents. mdpi.comnih.gov These studies determined the kinetic solvent isotope effects to be 1.46 for k(H₂O)/k(D₂O) and 1.76 for k(MeOH)/k(MeOD), which are typical values for the solvolysis of sulfonyl chlorides and suggest an SN2-type mechanism. mdpi.comnih.gov

Radical Cation Chemistry and Dimerization

The study of radical cations derived from trans-β-methylstyrene offers significant insights into its reactivity, particularly in dimerization and cycloaddition reactions. These reactions are often initiated by single electron transfer processes and proceed through key radical cationic intermediates, leading to the formation of complex molecular architectures such as cyclobutanes. The stereochemical outcome and efficiency of these reactions are heavily influenced by the reaction conditions, including the choice of solvent.

Single Electron Transfer (SET) catalysis is a powerful method for initiating reactions that are thermally disallowed under the Woodward-Hoffmann rules, such as the [2+2] cycloaddition of alkenes. rsc.org In the context of trans-β-methylstyrene, SET catalysis is employed to generate a radical cation intermediate by removing an electron from the π-system of the alkene. This process is typically achieved using a sub-stoichiometric amount of a chemical oxidant. rsc.org The resulting radical cation is a highly reactive species that can then engage in subsequent chemical transformations. rsc.org

The generation of the radical cation transforms the alkene from a nucleophile into a reactive intermediate capable of participating in reactions not accessible to its neutral counterpart. This activation method is central to the dimerization and cycloaddition reactions of styrenic compounds. rsc.org

The radical cation of an electron-rich alkene can react with a neutral alkene molecule, such as trans-β-methylstyrene, in an intermolecular heterodimerization. nih.gov A well-studied example is the reaction between anethole (B165797), a more electron-rich alkene, and trans-β-methylstyrene. rsc.org In this process, the anethole is preferentially oxidized via SET to its distonic radical cation. nih.gov This radical cation then adds to the neutral trans-β-methylstyrene molecule, which is typically present in excess. nih.gov

This reaction is challenging because the more electron-rich alkene is not only easier to oxidize but also more reactive towards the generated radical cation, which can lead to competitive homodimerization. nih.gov To favor heterodimerization, experimental strategies often involve the dropwise addition of the more electron-rich alkene to a solution containing an excess of the less electron-rich partner. nih.gov Computational studies have shown that the homodimerization of trans-anethole is kinetically favored over its heterodimerization with β-methylstyrene when the concentrations are equal. nih.gov The reaction between trans-anethole and trans-β-methylstyrene results in the formation of unsymmetrical, tetra-substituted cyclobutanes. rsc.org

The formation of cyclobutane rings from alkenes via a [2+2] cycloaddition is a key application of radical cation chemistry. Following the initial C-C bond formation between the radical cation and the neutral alkene, an acyclic radical cation intermediate is formed. rsc.org This intermediate can then undergo a second C-C bond formation to close the four-membered ring. rsc.org

In the reaction between the radical cation of trans-anethole and neutral trans-β-methylstyrene, the initial bond formation occurs between the β-carbons of both styrene partners in a "head-to-head" fashion. rsc.org This leads to an intermediate where the positive charge and the unpaired electron are stabilized at the two benzylic positions. rsc.org The subsequent ring closure has a significantly lower activation barrier than rotation around the newly formed C-C single bond, which dictates the stereochemical outcome of the final cyclobutane product. rsc.org For the reaction between two trans-alkenes, the all-trans cyclobutane adduct is the favored product, which is a result of kinetic preference for anti-addition and is also the thermodynamically more stable product. rsc.org

Table 1: Stereochemical Outcome of SET Catalyzed Cycloaddition

Reactants Major Product Stereochemistry Reference
trans-anethole + trans-β-methylstyrene all-trans adduct rsc.org
trans-anethole + cis-β-methylstyrene syn-addition favored rsc.org

The choice of solvent plays a critical role in the stability and reactivity of the radical cationic intermediates involved in these cycloaddition reactions. rsc.org While it was a long-held belief that radical reactions are largely insensitive to solvent effects, it is now understood that solvents can significantly influence the kinetics and product distribution of such reactions. canada.ca

Spectroscopic Characterization and Analytical Methodologies in Research

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, provides valuable insights into the functional groups and bonding arrangements within a molecule, making it an indispensable tool for the characterization of trans-beta-methylstyrene (B116674) and its reaction products.

Infrared (IR) spectroscopy is a powerful technique for the structural elucidation of this compound. The IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For this compound, characteristic absorption bands corresponding to the vibrations of its specific functional groups allow for its unambiguous identification. Key characteristic peaks in the IR spectrum of this compound include those arising from C-H stretching in the aromatic ring and the vinyl group, C=C stretching of the alkene and the aromatic ring, and out-of-plane C-H bending (wagging) vibrations that are indicative of the trans configuration of the double bond. The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for this compound, which can be used for comparison and confirmation of its identity. nist.gov

Beyond simple identification, IR spectroscopy is a highly effective tool for monitoring the progress of chemical reactions involving this compound. clairet.co.ukjascoinc.com By tracking the disappearance of characteristic absorption bands of the reactant and the appearance of new bands corresponding to the product, researchers can follow the conversion in real-time. For instance, in an oxidation reaction of this compound to form an epoxide, the disappearance of the C=C stretching vibration of the starting material and the appearance of a new band corresponding to the C-O stretching of the epoxide ring would indicate the progression of the reaction. This "on-bead analysis" capability, often facilitated by fiber-optic probes, allows for rapid feedback and optimization of reaction conditions without the need for complex sample preparation. jascoinc.comirdg.org

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical method in the study of the thermal polymerization of this compound. epa.gov This technique allows for the detailed monitoring of the chemical changes that occur as the monomeric units link to form a polymer chain. During the polymerization process, the ethylene (B1197577) double bond of the this compound monomer is consumed. This transformation can be readily observed in the FTIR spectrum by the decrease in the intensity of the absorption bands associated with the vinyl C=C bond and the =C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds, and it plays a central role in the characterization of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR spectroscopy are instrumental in the definitive identification of products from reactions involving this compound and in elucidating the underlying reaction mechanisms. nih.gov The chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum provide a wealth of information about the number and connectivity of protons in a molecule. Similarly, ¹³C NMR provides information about the different carbon environments.

A practical example of the application of NMR in the study of this compound is in the characterization of its epoxide, (R,R)-trans-β-methylstyrene oxide, a product of its oxidation. orgsyn.org The ¹H and ¹³C NMR spectral data for this product confirm its structure.

¹H and ¹³C NMR Data for (R,R)-trans-β-Methylstyrene Oxide orgsyn.org

NucleusChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignment
¹H1.45d5.1-CH₃
¹H3.03qd5.1, 2.1-CH(CH₃)-
¹H3.57d2.1-CH(Ph)-
¹H7.20-7.40mAromatic Protons
¹³C18.1-CH₃
¹³C59.2-CH(CH₃)-
¹³C59.7-CH(Ph)-
¹³C125.7Aromatic CH
¹³C128.2Aromatic CH
¹³C128.6Aromatic CH
¹³C137.9Aromatic C (quaternary)

The data in the table clearly show the presence of the methyl group, the two methine protons of the epoxide ring with their characteristic coupling, and the aromatic protons. The ¹³C NMR data further corroborates the structure with signals for the methyl carbon, the two epoxide carbons, and the aromatic carbons. By analyzing such detailed NMR data, researchers can confirm the formation of the desired product and rule out the formation of isomers or byproducts. Furthermore, in-situ NMR monitoring of reactions can provide kinetic data and help to identify transient intermediates, thereby offering deep insights into the reaction mechanism. nih.goved.ac.uk

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds in a sample. When coupled with a separation technique like gas chromatography, it becomes an even more potent tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical method for the profiling and identification of products in reactions involving this compound. In GC-MS, the components of a mixture are first separated based on their boiling points and interactions with the stationary phase in the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint that can be used to identify the compound, often by comparison with a spectral library. researchgate.net

The application of GC-MS is particularly valuable in analyzing the complex mixtures that can result from organic reactions. For example, in the asymmetric epoxidation of this compound, GC can be used to separate the epoxide product from the unreacted starting material and any byproducts. nih.gov Furthermore, specialized chiral GC columns can be used to separate and quantify the different enantiomers of the product, which is crucial in asymmetric catalysis. orgsyn.org In a study of the biodegradation of polystyrene, GC-MS was used to identify various degradation products, including the related compound α-methylstyrene, demonstrating the utility of this technique in identifying and quantifying styrene (B11656) derivatives in complex environmental or biological matrices. mdpi.com The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the individual components of a reaction mixture.

Gas-Phase Spectroscopy

Gas-phase spectroscopic techniques are instrumental in studying the intrinsic properties of molecules, free from the intermolecular interactions present in condensed phases. These methods provide high-resolution data that allow for detailed analysis of molecular structure, electronic states, and dynamic processes such as conformational changes and energy redistribution.

Microwave spectroscopy is a powerful tool for the precise determination of molecular geometry and the study of internal dynamics in the gas phase. libretexts.org By measuring the absorption of microwave radiation, which corresponds to transitions between rotational energy levels, highly accurate rotational constants can be obtained. These constants are directly related to the molecule's moments of inertia, providing unambiguous structural information. libretexts.org

For flexible molecules like this compound, this technique allows for the differentiation of various conformers, as each distinct shape has a unique rotational spectrum. sns.it Research on the rotational spectrum of this compound has been undertaken to investigate its conformational preferences and the quantum mechanical effects associated with its methyl group. illinois.edu

Conformational Analysis: Theoretical calculations performed at the wB97XD/6-311++G(d,p) level of theory predict that this compound exists as a single stable conformer. illinois.edu This prediction can be experimentally verified by analyzing the microwave spectrum. If only one set of rotational transitions is observed, it confirms the presence of a single dominant conformer under the cold conditions of a supersonic jet expansion. illinois.edu

Quantum Tunneling Effects: A key feature in the microwave spectrum of molecules with methyl groups, such as this compound, is the phenomenon of quantum tunneling. wikipedia.orgaps.org The internal rotation of the methyl group is not entirely free but is hindered by a potential energy barrier. nih.gov Quantum mechanics allows the methyl group to "tunnel" through this barrier, which causes the rotational energy levels to split into two distinct states, labeled A and E symmetry species. illinois.edunih.gov

The magnitude of this A-E splitting is highly sensitive to the height of the potential barrier. nih.gov By measuring the frequencies of these split transitions, the barrier to internal rotation can be accurately determined. In a study using a cavity-based Fourier transform microwave spectrometer operating between 10.5 and 22.0 GHz, the rotational spectra for the A and E internal rotation states of this compound were examined. illinois.edu The analysis of these spectra, using specialized fitting programs like XIAM, allows for the determination of rotational constants, centrifugal distortion constants, and the potential barrier (V₃) hindering the methyl torsion. illinois.edu Although a manuscript with the final fitted parameters is in preparation, the study confirms the application of this methodology to this compound. illinois.eduifpan.edu.pl

ParameterDescriptionInformation Source
Rotational Constants (A, B, C)Determine the principal moments of inertia and thus the molecular geometry.Fitted from the frequencies of observed rotational transitions. illinois.edu
Centrifugal Distortion ConstantsAccount for the slight stretching of the molecule as it rotates.Fitted from the frequencies of observed rotational transitions. illinois.edu
V₃ Potential BarrierThe energy barrier hindering the internal rotation of the methyl group.Determined from the analysis of the A-E splittings caused by quantum tunneling. illinois.edu

Fluorescence spectroscopy, when combined with supersonic jet expansion, is a highly effective method for studying the vibronic structure of molecules in their ground (S₀) and first excited (S₁) electronic states. huji.ac.il The supersonic expansion cools the molecules to very low rotational and vibrational temperatures, which significantly simplifies the electronic spectrum by eliminating spectral congestion from "hot bands" (transitions originating from excited vibrational levels). huji.ac.il This results in sharp, well-resolved spectra that are amenable to detailed analysis.

The S₀ ↔ S₁ transition of this compound has been extensively studied using fluorescence excitation and dispersed fluorescence techniques in a supersonic jet. huji.ac.ilresearchgate.netaip.org In these experiments, a sample of this compound held at 0 °C is mixed with helium carrier gas and expanded into a vacuum, creating a jet of isolated, cold molecules. huji.ac.il

Vibronic Structure and Assignment: The fluorescence excitation spectrum is obtained by monitoring the total fluorescence intensity as the wavelength of the excitation laser is scanned. This provides information about the vibrational energy levels of the excited state (S₁). Conversely, dispersed fluorescence spectra are recorded by exciting a specific vibronic level in the S₁ state and dispersing the resulting emission, which reveals the vibrational levels of the ground state (S₀). huji.ac.il

Through this combined approach, researchers have achieved a complete vibrational assignment for both the S₀ and S₁ states of this compound. huji.ac.ilaip.org The experimental assignments were supported by ab initio quantum chemical calculations, which also indicated that the molecule is essentially planar in both electronic states. huji.ac.il The analysis of the spectra provides precise frequencies for various vibrational modes.

Dynamics in the Excited State: These studies also provide insights into the photophysical dynamics of the molecule. For this compound, the fluorescence lifetime (τf) was found to decrease from 24.5 ns to 15 ns as the excitation energy was increased above the S₁ origin. aip.org The fluorescence quantum yield from the zero-point level of the S₁ state is approximately 38%. aip.org As the excitation energy increases, the emission spectra become more congested, which is interpreted as evidence of intramolecular vibrational energy redistribution (IVR), a process where vibrational energy flows between different modes of the molecule. huji.ac.ilaip.org

Vibrational Mode AssignmentS₀ State Frequency (cm⁻¹)S₁ State Frequency (cm⁻¹)
Torsion (C₁-Cα bond)Data derived from analysisData derived from analysis
Methyl TorsionData derived from analysisData derived from analysis
In-plane BendingData derived from analysisData derived from analysis
Out-of-plane BendingData derived from analysisData derived from analysis
Ring DeformationData derived from analysisData derived from analysis
Note: This table is representative of the types of vibrational modes assigned in fluorescence spectroscopy studies of this compound. huji.ac.ilaip.org The complete list of assigned frequencies is detailed in the primary research literature.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (e.g., Ab Initio, Density Functional Theory)

Ab initio quantum chemical methods have been employed to calculate the structure and vibrational frequencies of trans-beta-methylstyrene (B116674) in its ground state (S0) and the two lowest singlet excited states (S1 and S2) researchgate.netaip.org. These calculations provide fundamental insights into the molecule's geometry and electronic distribution upon excitation.

Computational studies reveal significant changes in the geometry of this compound upon electronic excitation. In the ground state (S0), the molecule is essentially planar, though it possesses a broad, shallow potential energy surface concerning the torsional angle of the propenyl group aip.org.

Upon excitation, the molecule's geometry shifts. Both the S1 and S2 excited states are calculated to be strictly planar, with distinct minima along the torsional coordinate researchgate.net. Vibrational frequency calculations show that for many out-of-plane modes, the frequencies decrease upon electronic excitation. This is attributed to changes in the π-electron distribution that weaken the force constants for these vibrations aip.org. In contrast, most in-plane vibrational modes experience little change in frequency aip.org.

Optimized Geometry Parameters for this compound in Different Electronic States
Electronic StateKey Geometric FeatureDescription of Change
S0 (Ground State)Torsional AngleEssentially planar with a broad, shallow potential well aip.org.
S1 (First Excited State)PlanarityStrictly planar conformation researchgate.net.
Aromatic RingThe ring expands, the Cα-Cβ bond lengthens slightly, and the C1-Cα bond shortens researchgate.net.
S2 (Second Excited State)PlanarityStrictly planar conformation aip.org.
Vinyl GroupThe Cα=Cβ vinyl double bond elongates significantly, while the C1-Cα single bond shortens, making their lengths nearly equal aip.org.

Analysis of the electronic states shows that the transitions to S1 and S2 involve the redistribution of π-electrons. The excitation populates antibonding orbitals located primarily in the aromatic ring portion of the molecule researchgate.net.

In the S1 state, the most significant structural alteration is the expansion of the benzene (B151609) ring researchgate.netaip.org. The Cα=Cβ double bond is slightly elongated, and the C1-Cα bond contracts researchgate.net. The S1 state originates mainly from two singly excited configurations: from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital + 1 (LUMO+1) and from HOMO-1 to the LUMO researchgate.net.

The geometrical changes are more pronounced in the S2 state. Here, the Cα=Cβ double bond lengthens considerably, while the C1-Cα bond shortens, indicating a significant change in the electronic structure of the vinyl group aip.org. These calculated changes in bond lengths and planarity are crucial for understanding the molecule's photochemical behavior.

Reaction Mechanism Elucidation

Density Functional Theory (DFT) has been instrumental in exploring the reaction mechanisms of this compound, particularly in cycloaddition reactions. Studies have focused on its heterodimerization with other alkenes, such as trans-anethole, promoted by one-electron oxidants rsc.org.

Computed Gibbs Energies for Reaction between trans-Anethole and this compound
Reaction Pathway StepSolventRelative Gibbs Energy (kcal mol-1)
anti-addition (TDTS)HFIP17.1 rsc.org
syn-addition (TDTS)HFIP15.1 rsc.org
Cycloreversion of minor diastereomerHFIP19.5 rsc.org
Cycloreversion of minor diastereomerMeCN22.8 rsc.org

TDTS: Turnover-Determining Transition State; HFIP: Hexafluoroisopropanol; MeCN: Acetonitrile.

Calculations of redox potentials are crucial for understanding reactions initiated by single electron transfer (SET). In the heterodimerization of trans-anethole and this compound, calculated redox potentials indicate that trans-anethole is preferentially oxidized by the initiator rsc.org.

The Marcus-Hush theory is often used to estimate the barrier heights for the electron transfer (ET) steps in the reaction mechanism rsc.orgresearchgate.net. For the reverse electron transfer from the cyclic products back to the anethole (B165797) radical cation, the estimated barrier is comparable to the barrier of the turnover-determining transition state. This suggests that the electron transfer can be reversible, which has significant stereochemical implications for the reaction outcome rsc.org.

In radical-mediated reactions, the distribution of unpaired electron spin density determines the regioselectivity. For the radical cation of trans-anethole, a key intermediate in the cycloaddition, spin density is predominantly localized on the β-carbon of the propenyl side chain rsc.org. This localization dictates how the intermediate will react with another alkene molecule. The analysis of spin density in acyclic radical cation intermediates formed after the initial C-C bond formation is also critical for explaining the stereochemical outcomes of the reaction, as free rotation around the newly formed C-C single bond can be competitive with the ring-closing step rsc.org.

Non-Covalent Interaction Analysis in Transition States

Various computational methods are employed to analyze NCIs in transition states. One prominent technique is Symmetry-Adapted Perturbation Theory (SAPT), which allows for the decomposition of the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. This method can be applied at both the atomic (A-SAPT) and functional-group (F-SAPT) levels to quantify the non-covalent interactions between specific atoms or molecular fragments in the transition state structure. Such analyses can confirm or refute hypotheses about the role of specific interactions, like hydrogen bonds or steric clashes, in determining the stereochemical outcome of a reaction.

Another valuable tool is the Non-Covalent Interaction (NCI) plot, which is based on the electron density and its derivatives. This method provides a visual representation of non-covalent interactions in real space, depicting them as surfaces colored according to the strength and nature of the interaction. Blue surfaces typically indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces signify repulsive steric clashes.

While these methods have been successfully applied to elucidate the role of non-covalent interactions in a wide range of chemical reactions, a specific and detailed analysis of non-covalent interactions in the transition states of reactions involving this compound is not extensively covered in the currently available scientific literature. Future computational studies focusing on reactions such as its polymerization, oxidation, or cycloaddition reactions could greatly benefit from the application of SAPT and NCI plot analyses to unravel the subtle interplay of non-covalent forces that govern its reactivity.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis and the mapping of the potential energy surface (PES) are fundamental to understanding the structure-property relationships of a molecule. A potential energy surface is a mathematical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable conformers (local minima), transition states connecting them (saddle points), and the energy barriers for conformational changes.

The conformational landscape of styrenic compounds is often characterized by the rotational freedom around the single bond connecting the vinyl group to the aromatic ring and, in the case of substituted styrenes, the internal rotation of the substituent groups. For this compound, the key conformational degrees of freedom would be the torsion of the propenyl group relative to the phenyl ring and the internal rotation of the methyl group.

Computational methods such as relaxed potential energy surface scans are commonly used to map the conformational space. In a relaxed PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecular geometry is optimized to find the lowest energy structure. This process generates a one-dimensional or multi-dimensional plot of energy versus the scanned coordinate(s), revealing the energetic profiles of different conformational pathways.

Based on these analogous systems, it can be inferred that this compound also likely possesses a relatively flat potential energy surface with low barriers to internal rotation. The most stable conformation is expected to be one where steric hindrance between the methyl group, the vinyl hydrogen, and the ortho-hydrogens of the phenyl ring is minimized. A comprehensive PES mapping of this compound would be a valuable endeavor to precisely quantify its conformational preferences and the energetic barriers separating them.

Quantum Mechanical Tunneling Effects in Internal Rotation

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically does not have enough energy to overcome. In molecular systems, this effect can be significant for the internal rotation of small groups, such as methyl (-CH₃) groups, especially when the rotational barrier is low. This tunneling can lead to the splitting of rotational energy levels, which can be observed in high-resolution spectroscopic techniques like Fourier transform microwave spectroscopy.

For substituted styrenes, the internal rotation of the methyl group is a key dynamic process that can be influenced by its position on the phenyl ring and its interaction with the vinyl substituent. While direct experimental or computational data on quantum tunneling for the internal rotation of the methyl group in this compound is scarce, extensive studies on its constitutional isomer, 3-methylstyrene, offer significant insights into this phenomenon.

In 3-methylstyrene, significant tunneling splitting has been observed due to the low-barrier internal rotation of the methyl group. The magnitude of this splitting is dependent on the conformation of the molecule (cis or trans orientation of the vinyl group relative to the methyl group). The potential barrier to internal rotation, often characterized by the V₃ term in the potential function, has been determined experimentally and computationally for both conformers of 3-methylstyrene.

The BELGI-Cs code, used for analyzing rotational spectra with internal rotation, has provided the following V₃ barrier heights for 3-methylstyrene researchgate.netreadthedocs.io:

Conformer of 3-MethylstyreneV₃ Barrier (cm⁻¹)
cis30.6688(87)
trans11.0388(88)

These results indicate that the barrier to methyl group rotation is substantially lower in the trans conformer of 3-methylstyrene, where the vinyl group is positioned away from the methyl group. This lower barrier leads to more pronounced quantum tunneling effects, with observed A-E tunneling splittings in the rotational spectrum reaching up to several gigahertz.

Given the structural similarities, it is reasonable to expect that the internal rotation of the methyl group in this compound would also exhibit quantum tunneling effects. The height of the rotational barrier would depend on the steric and electronic interactions between the methyl group and the adjacent propenyl group and the phenyl ring. A detailed spectroscopic and computational investigation of this compound would be necessary to precisely quantify the V₃ barrier and the resulting tunneling splittings, providing a deeper understanding of its intramolecular dynamics.

Environmental Behavior and Degradation Pathways

Atmospheric Fate and Transformation

In the atmosphere, trans-beta-methylstyrene (B116674) is expected to exist entirely in the vapor phase due to its estimated vapor pressure. copernicus.org Its atmospheric degradation is primarily driven by reactions with photochemically produced oxidants.

The primary atmospheric loss processes for this compound are reactions with hydroxyl (OH) radicals during the daytime and with nitrate (B79036) (NO3) radicals at night. researchgate.netfrontiersin.org Reactions with ozone (O3) and chlorine (Cl) atoms can also be significant contributors, particularly in polluted urban and coastal environments. copernicus.orgresearchgate.netfrontiersin.org

The reaction with ozone is considered a major atmospheric transformation pathway, potentially more significant than the reaction with hydroxyl radicals in urban settings. copernicus.org The estimated atmospheric half-life for this compound reacting with hydroxyl radicals is approximately 7 hours. copernicus.org For its reaction with ozone, the half-life is estimated to be about 2 hours. copernicus.org In coastal and some polluted areas, reactions with chlorine atoms become a comparable sink, with a calculated atmospheric lifetime of 2.5 hours for this compound. researchgate.netfrontiersin.org

Table 1: Reaction Rate Constants and Atmospheric Half-Lives for this compound with Various Oxidants

Oxidant Rate Constant (cm³/molecule·s) at 25°C / 298 K Estimated Atmospheric Half-Life
Hydroxyl Radical (OH) 3.2 x 10⁻¹¹ (estimated) ~7 hours copernicus.org
Ozone (O₃) 1.6 x 10⁻¹⁶ (measured) ~2 hours copernicus.org
Chlorine Atom (Cl) 1.09 x 10⁻¹⁰ (measured) 2.5 hours researchgate.netfrontiersin.org

The kinetics of the gas-phase reaction between chlorine atoms and this compound have been studied at room temperature (298 K) and atmospheric pressure. researchgate.netfrontiersin.org Using a relative rate method in a Teflon reaction chamber, the rate constant for this reaction was determined. researchgate.netfrontiersin.org

The measured rate constant for the reaction of Cl atoms with this compound is (1.09 ± 0.23) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.netfrontiersin.org The primary mechanism suggested by Fourier-transform infrared spectroscopy (FTIR) observations is the addition of the chlorine atom to the aliphatic side chain of the molecule. researchgate.netfrontiersin.org

Studies have identified several key products resulting from the atmospheric oxidation of this compound.

Reaction with Chlorine Atoms : The main oxidation products identified from the Cl atom-initiated degradation are benzaldehyde (B42025), formaldehyde, and acetyl chloride. researchgate.netfrontiersin.org

Reaction with Ozone : The ozonolysis of this compound yields products such as benzaldehyde, acetaldehyde, acetic acid, and benzoic acid. copernicus.org

Secondary organic aerosols (SOA) are formed in the atmosphere from the oxidation of volatile organic compounds. Styrene (B11656), a closely related compound, is recognized as the second most efficient aromatic hydrocarbon in forming SOA during daytime chemistry. copernicus.org While this compound is mentioned in studies concerning SOA, specific quantitative yield data for its contribution to SOA formation are not detailed in the available research. copernicus.orgcopernicus.org However, given its structure and reactivity, it is expected to be a precursor to SOA.

Biodegradation Processes in Environmental Systems

The fate of this compound in terrestrial and aquatic environments is influenced by microbial degradation.

Research indicates that bacteria are capable of metabolizing beta-styrene, suggesting a pathway for the natural attenuation of this compound in the environment. researchgate.net The biodegradation of propenylbenzenes, the class of compounds to which this compound belongs, has been noted in microbial transformation studies. researchgate.net While direct and detailed studies on the aerobic biodegradation of this compound in specific soil and aquatic environments are limited in the provided search results, the existing literature on related compounds like propylbenzenes and styrene suggests that microbial degradation is a viable environmental fate process. frontiersin.orgresearchgate.net For instance, various bacteria and at least one marine microalga have demonstrated the ability to degrade related propylbenzene (B89791) isomers. frontiersin.org

Microbial Degradation Mechanisms (e.g., beta-oxidation pathways by specific bacteria)

The microbial breakdown of this compound is a key process in its environmental fate. While a comprehensive understanding of all degradation pathways is still an area of active research, studies have identified specific mechanisms by which microorganisms can metabolize this compound. One notable pathway involves the oxidation of the propenyl side chain by certain bacteria.

Research has shown that the bacterial strain Pseudomonas convexa S107B1, which was isolated from soil, is capable of oxidizing beta-methylstyrene. oup.com In this process, the bacterium transforms beta-methylstyrene into intermediate products, specifically 3-phenylpropionaldehyde and benzoic acid. oup.com This transformation indicates an oxidative cleavage of the double bond in the propenyl side chain. The subsequent formation of benzoic acid suggests that further oxidation of the aldehyde occurs. Benzoic acid is a common intermediate in the degradation of many aromatic compounds and can be further metabolized through various pathways, often leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle.

While the degradation of some aromatic hydrocarbons with alkyl side chains can proceed via beta-oxidation, which involves the progressive shortening of the carbon chain, the currently available literature on this compound degradation does not explicitly confirm this specific pathway. researchgate.net The identified products, 3-phenylpropionaldehyde and benzoic acid, point towards an oxidative pathway targeting the side chain, but further research is needed to elucidate the precise enzymatic steps and to determine if a beta-oxidation-like mechanism is involved in the complete mineralization of the molecule. oup.com

The degradation of the closely related compound, styrene, by various Pseudomonas species has been extensively studied and often involves the initial oxidation of the vinyl group to form styrene oxide, which is then isomerized to phenylacetaldehyde. nih.govnih.gov This aldehyde is subsequently oxidized to phenylacetic acid, which can then be funneled into central metabolic pathways. researchgate.net While analogous, the methyl group in this compound introduces a structural difference that influences the specific enzymatic reactions and the resulting intermediates.

Table 1: Microbial Degradation of this compound

Microorganism StrainDegradation Products IdentifiedImplied Pathway
Pseudomonas convexa S107B13-phenylpropionaldehyde, benzoic acidOxidation of the propenyl side chain

Environmental Impact Assessment

The environmental impact of a chemical compound is assessed through various metrics that quantify its potential to contribute to different environmental problems. For volatile organic compounds (VOCs) like this compound, key indicators include its potential to form ground-level ozone and its contribution to acidification.

Cumulative Ozone Creation Potential

The Cumulative Ozone Creation Potential (POCP), also known as Photochemical Ozone Creation Potential, is a measure of the ability of a volatile organic compound (VOC) to contribute to the formation of ground-level (tropospheric) ozone. libretexts.orgilo.org Ground-level ozone is a secondary air pollutant formed through complex photochemical reactions between VOCs and oxides of nitrogen (NOx) in the presence of sunlight. libretexts.org It is a major component of smog and can have detrimental effects on human health, vegetation, and ecosystems. nist.gov

The POCP value for a specific compound is typically expressed relative to a reference compound, often ethene, which is assigned a POCP of 100. nist.gov Compounds with higher POCP values are more efficient at forming ozone. The calculation of POCP is complex, involving atmospheric trajectory models that simulate the chemical reactions and transport of the compound in the atmosphere. chemeo.com

As of the latest available scientific literature, a specific experimentally determined or calculated POCP value for this compound has not been reported. However, as an aromatic hydrocarbon with a reactive double bond, it is expected to be photochemically reactive and thus contribute to ozone formation. researchgate.net The atmospheric half-life of this compound due to reaction with ozone is estimated to be approximately 2 hours, indicating its potential to be rapidly involved in atmospheric photochemical processes. researchgate.net

Acidification Potentials

The Acidification Potential (AP) of a substance quantifies its ability to contribute to acid deposition, commonly known as acid rain. This environmental issue arises from the emission of acidifying pollutants, primarily sulfur dioxide (SO₂) and nitrogen oxides (NOx), which react in the atmosphere to form sulfuric acid and nitric acid. These acids can then be deposited on the Earth's surface in wet (rain, snow, fog) or dry (particles, gases) forms, leading to the acidification of soils, lakes, and rivers, which can harm aquatic life and forests.

The Acidification Potential is typically expressed in terms of equivalents of a reference substance, most commonly sulfur dioxide (SO₂). The calculation of the AP for a specific compound considers its chemical transformations in the atmosphere that lead to the formation of acidic substances.

There is currently no specific, readily available data in the scientific literature for the Acidification Potential of this compound. The primary contributors to acidification are sulfur- and nitrogen-containing compounds. While the combustion of this compound can produce carbon dioxide and water, and potentially other byproducts, its direct contribution to acidification via the formation of strong inorganic acids in the atmosphere is not considered a primary environmental concern associated with this specific compound, which lacks sulfur and nitrogen in its structure.

Biological Interactions and Metabolic Studies

Toxicological Pathway Investigations

Toxicological studies have identified trans-beta-methylstyrene (B116674) as an ototoxic agent, capable of inducing damage to the auditory system. Research has focused on its effects within the cochlea and compared its toxicity to other structurally related aromatic hydrocarbons.

Exposure to this compound has been shown to cause histological lesions in the organ of Corti within the cochlea. The primary cellular targets are the outer hair cells (OHCs), which are essential for amplifying sound vibrations. Damage is characterized by the loss of these cells, particularly in the second and third rows of the middle turn of the cochlea. In cases of exposure to more potent ototoxic solvents, OHC loss can extend along the entire length of the basilar membrane, and occasional loss of inner hair cells (IHCs) has also been observed. The mechanism of this cellular damage is a key area of investigation in understanding the compound's specific auditory toxicity.

Comparative studies of various aromatic solvents have been conducted to understand the relationship between chemical structure and ototoxic potency. In a study evaluating 21 different aromatic solvents, this compound was identified as one of eight compounds that caused histological damage to the organ of Corti.

The research established a tentative ranking of increasing ototoxicity based on the observed histological damage. Notably, the study found that structural modifications influence toxicity. For instance, branching of the unsaturated side-chain, as seen in alpha-methylstyrene (B127712) and this compound, was found to decrease ototoxicity when compared to styrene (B11656).

Table 2: Comparative Ototoxicity of Aromatic Solvents

CompoundRelative Ototoxicity Ranking
alpha-MethylstyreneLeast Ototoxic
This compound= Toluene (B28343)
Toluene= this compound
p-Xylene&ge; Toluene
n-Propylbenzene> p-Xylene
Styrene= Ethylbenzene
Ethylbenzene= Styrene
Allylbenzene (B44316)Most Ototoxic

General Biological Activity and Interactions with Biological Systems

The primary documented biological activity of this compound is its toxicity. It is recognized as being toxic to aquatic organisms. ilo.org Studies on its environmental fate suggest a low potential for bioconcentration in aquatic life, as indicated by a measured bioconcentration factor (BCF) of 4 in goldfish. guidechem.com Beyond its toxicological profile, specific interactions with biological systems such as enzymes or receptors are not extensively detailed in the current body of research. Interaction studies have often focused on its reactivity with atmospheric components like ozone and hydroxyl radicals rather than direct interactions with cellular machinery. smolecule.com

Q & A

What experimental precautions are critical when handling trans-beta-Methylstyrene to prevent undesired polymerization?

Category: Basic
Answer:
this compound is prone to polymerization under ambient conditions, especially when exposed to heat, light, or contaminants. Key precautions include:

  • Stabilization : Use 0.01% BHT (butylated hydroxytoluene) as a radical inhibitor to suppress polymerization during storage .
  • Storage : Refrigerate below 4°C in airtight, light-resistant containers. Avoid contact with oxidizing agents, polymerization catalysts (e.g., peroxides), or metal ions that may accelerate reactions .
  • Handling : Use inert gas (N₂ or Ar) purging during reactions to minimize oxygen-initiated radical pathways. Monitor temperature rigorously in exothermic reactions .

How can researchers optimize NMR characterization of this compound derivatives to distinguish stereoisomers?

Category: Basic
Answer:
For stereochemical analysis:

  • Solvent Choice : Use deuterated chloroform (CDCl₃) for optimal resolution of vinyl proton signals.
  • Experimental Parameters : Apply ¹H-¹H COSY and NOESY to identify coupling constants (J-values) between β-methyl and vinyl protons, which differ between cis/trans isomers (typically J = 16 Hz for trans configurations) .
  • Reference Standards : Compare with authenticated this compound spectra from databases like SDBS or published literature to validate assignments .

What methodologies resolve contradictions in reported thermal stability data for this compound?

Category: Advanced
Answer:
Discrepancies in decomposition temperatures (e.g., 120–150°C in DSC studies) may arise from impurities, heating rates, or instrument calibration. To address this:

  • Controlled Replication : Reproduce experiments using purified samples (≥99% purity) and standardized DSC protocols (e.g., 10°C/min heating rate under N₂) .
  • Kinetic Analysis : Apply the Arrhenius equation to model polymerization rates under varying conditions. Compare activation energies (Eₐ) across studies to identify outliers .
  • Meta-Analysis : Systematically aggregate data from peer-reviewed studies, using tools like PRISMA guidelines to assess bias and heterogeneity in experimental designs .

How can computational chemistry predict reaction pathways for this compound in Diels-Alder reactions?

Category: Advanced
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and regioselectivity:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps between this compound (dienophile) and dienes to predict reactivity .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, which influence reaction rates and stereoselectivity .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from HPLC or GC-MS) to refine models .

What statistical approaches are recommended for analyzing variability in polymerization kinetics studies?

Category: Advanced
Answer:
For robust analysis of kinetic

  • Nonlinear Regression : Fit time-dependent conversion data to models like the Mayo-Wallace equation to determine chain-transfer constants .
  • Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in parameters (e.g., initiator efficiency, monomer concentration) .
  • Multivariate ANOVA : Identify significant factors (e.g., temperature, stabilizer concentration) affecting polymerization rates across experimental batches .

How should researchers design experiments to mitigate toxicity risks associated with this compound exposure?

Category: Basic
Answer:

  • Ventilation : Conduct reactions in fume hoods with airflow ≥100 ft/min to limit inhalation exposure .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-retardant lab coats. Avoid latex gloves due to permeation risks .
  • Waste Management : Quench residual monomer with radical scavengers (e.g., hydroquinone) before disposal to prevent environmental release .

What advanced techniques validate the purity of this compound in synthetic applications?

Category: Advanced
Answer:

  • GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual styrene or α-methylstyrene) at ppm levels .
  • HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify non-volatile stabilizers or oligomers .
  • Karl Fischer Titration : Measure water content (<0.1% w/w), as moisture can accelerate hydrolysis in polar solvents .

What strategies reconcile conflicting literature on the catalytic efficiency of Lewis acids in this compound reactions?

Category: Advanced
Answer:

  • Systematic Review : Follow COSMOS-E guidelines to aggregate studies, assess bias (e.g., catalyst source, solvent purity), and perform subgroup analyses .
  • In Situ Characterization : Use FTIR or Raman spectroscopy to monitor catalyst activation and intermediate formation during reactions .
  • Turnover Frequency (TOF) Normalization : Adjust reported TOF values for surface area or dispersion in heterogeneous catalysis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.